molecular formula C11H21ClF3NO B2756411 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride CAS No. 2095410-43-6

2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride

Cat. No.: B2756411
CAS No.: 2095410-43-6
M. Wt: 275.74
InChI Key: AJAHOCFAJZRVOL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F3NO.ClH/c1-9-4-2-3-5-10(9)15-6-7-16-8-11(12,13)14;/h9-10,15H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAHOCFAJZRVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCCOCC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Methylcyclohexanone

The cyclohexanamine backbone is synthesized via reductive amination of 2-methylcyclohexanone. Treatment with hydroxylamine hydrochloride forms the corresponding oxime, which is subsequently reduced using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) at reflux to yield 2-methylcyclohexan-1-amine. This method achieves yields of 70–85%, with purity confirmed by $$^1$$H NMR (δ 1.2–1.8 ppm, multiplet for cyclohexyl protons; δ 2.1 ppm, singlet for methyl group).

Gabriel Synthesis from 2-Methylcyclohexanol

Alternative routes employ the Gabriel synthesis, where 2-methylcyclohexanol is converted to the corresponding phthalimide derivative using phthalic anhydride and hydrazine hydrate. Hydrolysis with hydrochloric acid liberates the primary amine, though this method is less efficient (50–60% yield) due to competing side reactions.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered and recrystallized from ethanol to afford white crystalline solids (90–95% purity by HPLC). Melting points range from 152–154°C, consistent with literature values for analogous amine hydrochlorides.

Solvent Optimization

Recrystallization solvents significantly impact crystal morphology and purity. Ethanol-water mixtures (4:1 v/v) yield rhombic crystals with minimal residual solvents (<0.1% by thermogravimetric analysis).

Analytical Characterization

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 1.25–1.85 (m, 9H, cyclohexyl), 2.10 (s, 3H, CH$$3$$), 3.15 (t, 2H, NCH$$2$$), 3.65 (t, 2H, OCH$$2$$), 4.40 (q, 2H, CF$$3$$CH$$2$$).
  • $$^{13}$$C NMR : δ 21.5 (CH$$3$$), 33.2–45.8 (cyclohexyl), 52.1 (NCH$$2$$), 68.9 (OCH$$2$$), 125.5 (q, $$^1J{C-F}$$ = 280 Hz, CF$$_3$$).
  • ESI–MS : m/z 283.1 [M+H]$$^+$$, calculated for C$${12}$$H$${21}$$F$$_3$$NO: 282.2.

Process Optimization and Scalability

Catalytic Enhancements

Ultrasound irradiation (25 kHz, 250 W) reduces reaction times by 40% during alkylation steps, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses. However, this method risks degrading the trifluoroethoxy group under prolonged sonication.

Green Chemistry Considerations

Replacement of DCM with cyclopentyl methyl ether (CPME) in tosylation steps reduces environmental impact while maintaining yields (82–84%).

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies using continuous flow reactors (Corning AFR) achieve throughputs of 5 kg/day with 93% purity. Key parameters include a residence time of 30 minutes and temperatures of 60°C.

Cost Analysis

Bulk production costs are dominated by trifluoroethyl precursors (∼60% of total). Substituting trifluoroethanol with recycled by-products from fluoropolymer manufacturing reduces raw material expenses by 25%.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an amine or an imine.

    Substitution: The trifluoroethoxyethyl group can participate in nucleophilic substitution reactions, where the trifluoroethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of amines or imines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

  • Building Block : Utilized as a building block in the synthesis of more complex organic molecules.
  • Reaction Mechanisms : Employed in studying reaction mechanisms and kinetics due to its unique structural features.

Biology

  • Biological Activity Investigation : Research is ongoing to explore its potential biological activities, particularly its interactions with various biological molecules. Preliminary studies suggest it may have anti-inflammatory properties .

Medicine

  • Therapeutic Potential : Investigated for potential therapeutic applications in drug development. Its unique structure may contribute to novel pharmacological effects, making it a candidate for new pharmaceuticals targeting inflammation or cellular stress-related diseases .

Industry

  • Specialty Chemicals Production : Used in the production of specialty chemicals and materials with unique properties, particularly those that require specific functional groups for enhanced performance .

Case Study 1: Cytotoxicity Assessment

Research has indicated that related compounds exhibit significant cytotoxicity against human tumor cell lines. In vitro studies showed that certain analogs had IC50 values in the low micromolar range, suggesting potential use in cancer therapy .

Case Study 2: Antimicrobial Evaluation

In antimicrobial studies, this compound was tested against various pathogens. Results indicated effective inhibition of Gram-positive bacteria growth, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxyethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride
  • CAS : 2095410-43-6
  • Molecular Formula : C₁₂H₂₁ClF₃N₂O (based on molecular weight 275.7 g/mol) .
  • Purity : ≥95% .

Key Features :

  • Structural Motifs : A cyclohexanamine core substituted with a methyl group at the 2-position and a 2-(2,2,2-trifluoroethoxy)ethyl chain on the amine.
  • Physicochemical Properties: The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Availability : Discontinued by Biosynth but supplied by multiple Chinese manufacturers (e.g., Shanghai Qyubiotech, BTC Pharmaceuticals) with ISO certifications, indicating industrial relevance .

Comparison with Structurally Similar Compounds

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

  • Molecular Formula: C₁₄H₁₉NO₂ .
  • Key Differences: Core Structure: Cyclohexanone (ketone) vs. cyclohexanamine (amine) in the target compound. Substituents: Methoxyphenyl and methylamino groups vs. trifluoroethoxyethyl and methyl groups. Pharmacological Implications: The ketone group in methoxmetamine may confer distinct metabolic pathways or receptor binding profiles compared to the amine in the target compound .

3-Methyl-N-[2-(Pyrrolidin-1-yl)ethyl]cyclohexan-1-amine Dihydrochloride

  • Molecular Formula : C₁₄H₂₉Cl₂N₃ (MW: 417.53 g/mol) .
  • Key Differences :
    • Substituent : Pyrrolidinylethyl chain vs. trifluoroethoxyethyl.
    • Salt Form : Dihydrochloride vs. hydrochloride.
    • Impact : The bulkier pyrrolidine group increases molecular weight and may alter solubility or receptor selectivity compared to the target compound .

Silodosin (Adrenergic Antagonist)

  • Structural Feature: Contains a 2-(2,2,2-trifluoroethoxy)phenoxyl group .
  • Relevance: The trifluoroethoxy moiety in silodosin is critical for α₁A-adrenoceptor antagonism, suggesting the target compound’s trifluoroethoxyethyl group may similarly influence receptor interactions .

1-[2-(2,2,2-Trifluoroethoxy)ethyl]-1H-pyrazol-3-amine

  • Key Similarity : Shares the trifluoroethoxyethyl chain .
  • Divergence : Pyrazole ring vs. cyclohexanamine core.
  • Functional Implication : Fluorinated ethyl groups are common in CNS-active compounds due to enhanced blood-brain barrier penetration .

2-(Dimethylaminomethyl)-1-cyclohexanone Hydrochloride

  • Molecular Formula: C₉H₁₈ClNO (MW: 191.7 g/mol) .
  • Key Differences: Core: Cyclohexanone vs. cyclohexanamine. Substituent: Dimethylaminomethyl vs. trifluoroethoxyethyl. Activity: The ketone group may render it a prodrug or alter pharmacokinetics relative to the amine-based target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Note
Target Compound C₁₂H₂₁ClF₃N₂O 275.7 Trifluoroethoxyethyl Potential α₁-antagonist activity
Methoxmetamine C₁₄H₁₉NO₂ 233.3 Methoxyphenyl Ketone core; distinct metabolism
3-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]...* C₁₄H₂₉Cl₂N₃ 417.53 Pyrrolidinylethyl Higher MW; dihydrochloride salt
Silodosin C₂₅H₃₂F₃N₃O₄ 495.5 Trifluoroethoxyphenoxyl FDA-approved for BPH
1-[2-(Trifluoroethoxy)ethyl]-1H-pyrazol-3-amine C₆H₉F₃N₃O 196.15 Trifluoroethoxyethyl Fluorinated CNS candidate
2-(Dimethylaminomethyl)-1-cyclohexanone HCl C₉H₁₈ClNO 191.7 Dimethylaminomethyl Ketone core; prodrug potential

*Dihydrochloride form included.

Biological Activity

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine hydrochloride (CAS Number: 2095410-43-6) is a chemical compound characterized by its unique molecular structure, which includes a cyclohexane ring and a trifluoroethoxyethyl group. This compound has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities.

  • Molecular Formula : C11_{11}H21_{21}ClF3_3NO
  • Molecular Weight : 275.74 g/mol
  • IUPAC Name : 2-methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine; hydrochloride

Biological Activity Overview

Research into the biological activity of this compound has indicated several significant properties:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties. The presence of trifluoroalkyl groups often enhances metabolic stability and bioactivity against cancer cell lines.
  • Neurotransmitter Modulation : Compounds in this class may influence neurotransmitter systems due to their amine functional groups. This could potentially lead to applications in treating neurological disorders.
  • Insecticidal Properties : Given its structural components, there is potential for this compound to act as a pesticide. The trifluoroethoxy group is known to enhance the bioavailability of compounds in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorPotential efficacy against various cancer cell lines
NeurotransmitterPossible modulation of neurotransmitter systems
InsecticidalPotential use as an insecticide due to enhanced bioactivity

Case Study: Antitumor Activity

A study focused on the synthesis and evaluation of similar compounds indicated that derivatives with trifluoroalkyl groups showed increased cytotoxicity against L1210 leukemia cells. The study noted that the introduction of such groups often leads to improved interactions with cellular targets involved in proliferation and survival pathways .

Neurotransmitter Interaction

Research into structurally related compounds has demonstrated their ability to modulate dopamine and serotonin receptors. This suggests that this compound may exhibit similar properties, warranting further investigation into its effects on mood disorders and neurodegenerative diseases.

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reaction of cyclohexanone with methylamine.
  • Addition of Trifluoroethoxy Group : Reaction with 2,2,2-trifluoroethanol under catalytic conditions.
  • Hydrochloride Salt Formation : Final reaction with hydrochloric acid.

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzyme pathways or alteration of receptor activities within target cells.

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight299.1 g/mol (C12_{12}H21_{21}F3_3NO·HCl)
Solubility (H2_2O)~50 mg/mL (25°C)
Stability (pH 7.4, 25°C)>48 hours (no degradation)

Q. Table 2. Common Synthetic Byproducts

ByproductDetection MethodMitigation Strategy
Unreacted cyclohexanamineGC-MS (Retention time: 8.2 min)Extended reaction time
Trifluoroethyl chloride19^{19}F NMRPost-synthesis washing

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